7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound with a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a fused pyrido-pyrimidinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using bromine or a brominating agent . The reaction is usually carried out in a suitable solvent such as acetic acid or chloroform, and the temperature is maintained to ensure the selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 7-amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one or 7-thio-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Oxidation Products: 3-oxo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Reduction Products: 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: It is studied for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound . Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their efficacy and safety in various applications .
Mechanism of Action
The mechanism of action of 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors . The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access . Additionally, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .
Comparison with Similar Compounds
3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-chloro-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
7-iodo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one:
Uniqueness: The presence of the bromine atom at the 7th position in 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-3-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(12)8(13)11(7)4-5/h1-4,12H |
InChI Key |
CDPFSWUTOYYXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Br)O |
Origin of Product |
United States |
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